Cas no 1646529-97-6 ((2-chloropyridin-3-yl)methanethiol)

(2-Chloropyridin-3-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a chloropyridine core with a thiol-functionalized methyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and ligands for metal coordination. The presence of both chlorine and thiol groups allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or thiol-based conjugation chemistry. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. The compound is particularly valuable in medicinal chemistry for constructing bioactive molecules with pyridine scaffolds. Proper handling is required due to the reactive thiol moiety.
(2-chloropyridin-3-yl)methanethiol structure
1646529-97-6 structure
商品名:(2-chloropyridin-3-yl)methanethiol
CAS番号:1646529-97-6
MF:C6H6ClNS
メガワット:159.636538982391
CID:6537660
PubChem ID:87518435

(2-chloropyridin-3-yl)methanethiol 化学的及び物理的性質

名前と識別子

    • (2-chloropyridin-3-yl)methanethiol
    • (2-Chloro-pyridin-3-yl)-methanethiol
    • 3-Pyridinemethanethiol, 2-chloro-
    • インチ: 1S/C6H6ClNS/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
    • InChIKey: JFSWFZZRILBUNB-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=CC=C1CS

じっけんとくせい

  • 密度みつど: 1.277±0.06 g/cm3(Predicted)
  • ふってん: 269.9±25.0 °C(Predicted)
  • 酸性度係数(pKa): 7.90±0.10(Predicted)

(2-chloropyridin-3-yl)methanethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984099-5.0g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
5g
$3105.0 2023-06-02
Enamine
EN300-1984099-10g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
10g
$3315.0 2023-09-16
Enamine
EN300-1984099-1g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
1g
$770.0 2023-09-16
Enamine
EN300-1984099-0.5g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
0.5g
$739.0 2023-09-16
Enamine
EN300-1984099-0.25g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
0.25g
$708.0 2023-09-16
Enamine
EN300-1984099-5g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
5g
$2235.0 2023-09-16
Enamine
EN300-1984099-1.0g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
1g
$1070.0 2023-06-02
Enamine
EN300-1984099-10.0g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
10g
$4606.0 2023-06-02
Enamine
EN300-1984099-0.1g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
0.1g
$678.0 2023-09-16
Enamine
EN300-1984099-2.5g
(2-chloropyridin-3-yl)methanethiol
1646529-97-6
2.5g
$1509.0 2023-09-16

(2-chloropyridin-3-yl)methanethiol 関連文献

(2-chloropyridin-3-yl)methanethiolに関する追加情報

Introduction to (2-chloropyridin-3-yl)methanethiol

(2-chloropyridin-3-yl)methanethiol, also known by its CAS number 1646529-97-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 2-position and a methanethiol group attached at the 3-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of (2-chloropyridin-3-yl)methanethiol involves a series of well-established organic reactions. Researchers have explored various methods to optimize its synthesis, including nucleophilic substitution and coupling reactions. Recent studies have focused on improving the yield and purity of this compound through the use of advanced catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis to achieve higher yields in a shorter time frame.

The chemical properties of (2-chloropyridin-3-yl)methanethiol are highly dependent on its molecular structure. The presence of the chlorine atom introduces electron-withdrawing effects, which influence the reactivity of the pyridine ring. Meanwhile, the methanethiol group contributes to the compound's ability to form hydrogen bonds and participate in various chemical transformations. These properties make it an ideal candidate for use as an intermediate in the synthesis of more complex organic molecules.

In terms of applications, (2-chloropyridin-3-yl)methanethiol has found utility in several areas. It serves as a key intermediate in the production of pharmaceutical compounds, where its reactivity and selectivity are highly valued. Additionally, it has been employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated its potential in enhancing the stability and functionality of these materials under harsh conditions.

The environmental impact and safety profile of (2-chloropyridin-3-yl)methanethiol are critical considerations for its use. Studies have shown that it exhibits moderate toxicity, necessitating careful handling during synthesis and application. Efforts are underway to develop more eco-friendly methods for its production and disposal, aligning with global sustainability goals.

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